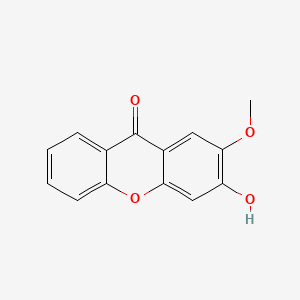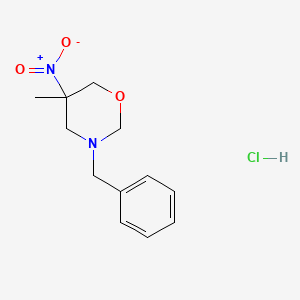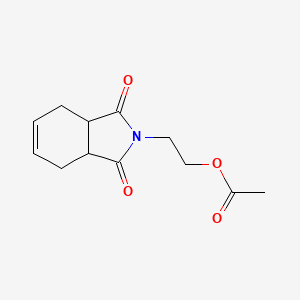
Hexadecyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 2,2-dimethylpropanoate is an organic compound belonging to the class of fatty acid esters. It is formed by the esterification of hexadecanol (cetyl alcohol) with 2,2-dimethylpropanoic acid (pivalic acid). This compound is known for its hydrophobic properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecyl 2,2-dimethylpropanoate can be synthesized through the esterification reaction between hexadecanol and 2,2-dimethylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of high temperatures and vacuum conditions can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 2,2-dimethylpropanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breaking of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanol and 2,2-dimethylpropanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid or base catalyst (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Hexadecanol and 2,2-dimethylpropanoic acid
Transesterification: New ester (e.g., methyl 2,2-dimethylpropanoate) and hexadecanol
Aplicaciones Científicas De Investigación
Hexadecyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in the formulation of lipid-based drug delivery systems due to its hydrophobic nature.
Medicine: Investigated for its potential use in topical formulations and as a component in cosmetic products.
Industry: Utilized as a surfactant and emulsifying agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexadecyl 2,2-dimethylpropanoate is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction can affect the delivery and absorption of drugs in lipid-based formulations. The compound may also act as an emulsifying agent, stabilizing mixtures of oil and water by reducing surface tension.
Comparación Con Compuestos Similares
Hexadecyl 2,2-dimethylpropanoate can be compared with other fatty acid esters such as:
Hexadecyl palmitate: Similar in structure but derived from palmitic acid instead of 2,2-dimethylpropanoic acid. It is commonly used in cosmetics and personal care products.
Hexadecyl stearate: Derived from stearic acid, it is used in similar applications but has different melting and solubility properties.
Cetyl alcohol: While not an ester, it is a precursor to this compound and is widely used in the cosmetic industry.
This compound is unique due to the presence of the 2,2-dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties compared to other fatty acid esters.
Propiedades
Número CAS |
32767-89-8 |
|---|---|
Fórmula molecular |
C21H42O2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
hexadecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-20(22)21(2,3)4/h5-19H2,1-4H3 |
Clave InChI |
IZQGSFBPMUQBFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
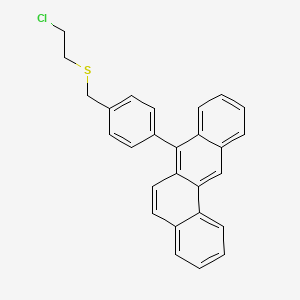
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
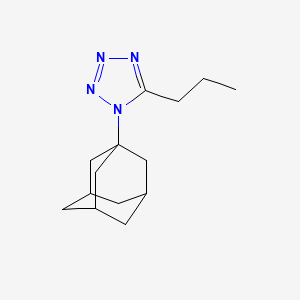

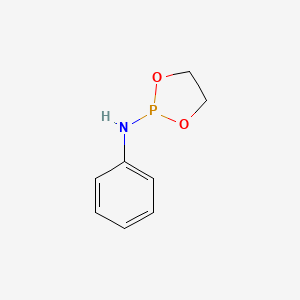
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
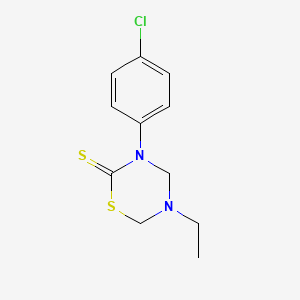
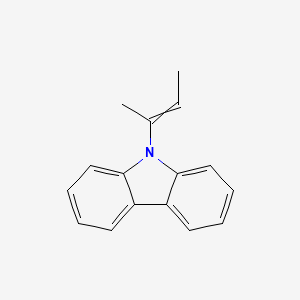
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
